molecular formula C10H8BrFO3 B13934957 Methyl 2-acetyl-4-bromo-5-fluorobenzoate

Methyl 2-acetyl-4-bromo-5-fluorobenzoate

Cat. No.: B13934957
M. Wt: 275.07 g/mol
InChI Key: ZHRYJRCVCPCWPH-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-4-bromo-5-fluorobenzoate is a substituted benzoate ester characterized by a methyl ester group, an acetyl (COCH₃) substituent at position 2, bromine at position 4, and fluorine at position 5 on the benzene ring (Figure 1). Its molecular formula is C₁₀H₈BrFO₃, with a molar mass of 274.91 g/mol. The compound’s structure combines electron-withdrawing groups (acetyl, bromine, fluorine) and a polar ester moiety, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H8BrFO3

Molecular Weight

275.07 g/mol

IUPAC Name

methyl 2-acetyl-4-bromo-5-fluorobenzoate

InChI

InChI=1S/C10H8BrFO3/c1-5(13)6-3-8(11)9(12)4-7(6)10(14)15-2/h3-4H,1-2H3

InChI Key

ZHRYJRCVCPCWPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1C(=O)OC)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-4-bromo-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Comparison with Similar Compounds

Key Differences :

  • Structure : This compound (C₉H₇Br₂FO₂, molar mass 325.96 g/mol) features a bromomethyl (–CH₂Br) group at position 2 and bromine at position 5, contrasting with the acetyl and bromine positions in the target compound .
  • Reactivity : The bromomethyl group is a reactive site for nucleophilic substitution, whereas the acetyl group in the target compound may stabilize the ring via resonance, reducing electrophilic substitution rates.

Methyl Salicylate

Key Differences :

  • Structure : Methyl salicylate (C₈H₈O₃, molar mass 152.15 g/mol) has a hydroxyl (–OH) group adjacent to the ester, enabling hydrogen bonding and intramolecular interactions absent in the target compound .
  • Stability : The hydroxyl group in methyl salicylate accelerates ester hydrolysis under acidic/basic conditions, whereas the acetyl and halogen substituents in the target compound likely retard hydrolysis due to electron withdrawal.

Ethyl 4-Methylbenzenesulfonate

Key Differences :

  • Structure : Ethyl 4-methylbenzenesulfonate (C₉H₁₂O₃S, molar mass 200.25 g/mol) contains a sulfonate (–SO₃) group, which is strongly electron-withdrawing, compared to the acetyl group in the target compound .
  • Reactivity : Sulfonate esters are more prone to solvolysis than benzoate esters, making them useful alkylating agents. The target compound’s ester group is likely less reactive due to steric hindrance from substituents.

Data Tables

Table 1. Molecular Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Methyl 2-acetyl-4-bromo-5-fluorobenzoate C₁₀H₈BrFO₃ 274.91 2-COCH₃, 4-Br, 5-F
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate C₉H₇Br₂FO₂ 325.96 2-CH₂Br, 5-Br, 4-F
Methyl salicylate C₈H₈O₃ 152.15 2-OH, 4-OCH₃
Ethyl 4-methylbenzenesulfonate C₉H₁₂O₃S 200.25 4-SO₃C₂H₅

Table 2. Hypothetical Physicochemical Properties*

Compound Boiling Point (°C) Solubility (Polar Solvents) Hydrolysis Stability
This compound ~300 (estimated) Moderate (DMF, acetone) High
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate 280–300 Low (chloroform, ether) Moderate
Methyl salicylate 222 High (ethanol) Low

*Properties inferred from substituent effects and analogous data.

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